molecular formula C12H17N5O2S2 B2989659 2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-41-6

2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2989659
CAS RN: 1105224-41-6
M. Wt: 327.42
InChI Key: OXNFTOQCHTVYHF-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, a piperazine ring, a thiadiazole ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several different functional groups. The piperazine ring and the thiadiazole ring are both heterocyclic structures, which can have interesting electronic and steric properties . The cyclopropanecarbonyl group could introduce strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the thiadiazole ring could potentially undergo reactions at the sulfur atom . The cyclopropanecarbonyl group could also potentially undergo reactions due to the strain in the cyclopropane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the piperazine ring could potentially make the compound more soluble in water . The cyclopropanecarbonyl group could potentially affect the compound’s stability .

Scientific Research Applications

Synthetic Methodologies and Biological Activities : Novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, with some exhibiting inhibitory effects against Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, demonstrating the potential of such compounds in agricultural and virology research (Xia, 2015).

Insecticidal Properties : Research has explored the insecticidal potential of thiadiazole derivatives against the cotton leafworm Spodoptera littoralis, highlighting the potential application of these compounds in pest management and agricultural sciences (Fadda et al., 2017).

Antimicrobial and Surfactant Applications : Studies have synthesized thiadiazolyl piperazine derivatives with antimicrobial activities against various bacterial and fungal strains. Additionally, their application as nonionic surfactants has been evaluated, suggesting their potential in the development of new antimicrobial agents and surfactants with biomedical and industrial applications (Abdelmotaal Abdelmajeid et al., 2017).

Antitumor Activities : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles has been explored for their antitumor and antioxidant properties, providing insights into the development of novel anticancer therapies (Hamama et al., 2013).

Anticancer and Apoptosis Induction : Certain N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against human cervical and lung cancer cell lines, with one compound inducing apoptosis and causing G1-phase arrest in cell division, indicating their potential in cancer therapy (Wu et al., 2017).

properties

IUPAC Name

2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c13-9(18)7-20-12-15-14-11(21-12)17-5-3-16(4-6-17)10(19)8-1-2-8/h8H,1-7H2,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNFTOQCHTVYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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